1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene physical and chemical properties
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene, a key intermediate in organic synthesis. This document is intended to serve as a technical resource, offering detailed information to support its application in research and development, particularly in the synthesis of novel pharmaceutical compounds.
Chemical Identity and Physical Properties
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is a polysubstituted aromatic compound. Its structure features a benzene ring functionalized with a bromine atom, a fluorine atom, a methoxy group, and a methoxymethoxy group. This unique combination of substituents imparts specific reactivity and physical characteristics to the molecule.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 162269-78-5 | |
| Molecular Formula | C₈H₈BrFO₂ | |
| Molecular Weight | 235.05 g/mol | |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to be soluble in common organic solvents such as ethers and esters. Insoluble in water. | |
| Purity | Commercially available with ≥98% purity. |
Structural Diagram:
Caption: Chemical structure of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methoxymethoxy group protons. The aromatic region will likely display complex splitting patterns due to coupling between the aromatic protons and the fluorine atom.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms bonded to the fluorine will exhibit characteristic splitting (C-F coupling). The electron-withdrawing nature of the fluorine atom is expected to deshield adjacent carbon atoms, resulting in downfield shifts, while the electron-donating methoxy and methoxymethoxy groups will shield the ortho and para carbons, causing upfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C-O stretching (ether): ~1000-1300 cm⁻¹
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C-F stretching: ~1000-1400 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
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Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units.
Chemical Reactivity and Synthesis
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations.
Diagram of Synthetic Utility:
Caption: Potential reaction pathways for the title compound.
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Grignard and Organolithium Formation: The aryl bromide can be converted into a Grignard reagent or an organolithium species, which can then be used to form new carbon-carbon bonds with various electrophiles.
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Cross-Coupling Reactions: The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
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Deprotection: The methoxymethyl (MOM) ether is a common protecting group for phenols and can be readily removed under acidic conditions to reveal the free hydroxyl group.
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Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, nucleophilic aromatic substitution of the fluorine or bromine atom may be possible under forcing conditions with strong nucleophiles.
A plausible synthetic route to this compound would involve the protection of a phenolic precursor, followed by bromination and methylation steps. The exact sequence would be crucial to achieve the desired regioselectivity.
Safety and Handling
Specific safety and handling data for 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is not available. However, based on the safety information for structurally related bromo- and fluoro-substituted aromatic compounds, the following precautions should be taken:
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Hazard Classification (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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Fire and Explosion Hazards: While not explicitly stated, related compounds are flammable liquids. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications in Research and Drug Development
Substituted bromofluorobenzenes are important building blocks in medicinal chemistry and materials science. The specific substitution pattern of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. The methoxy and protected hydroxyl groups can influence the electronic properties and binding interactions of a final drug candidate, while the bromo and fluoro substituents provide sites for further chemical modification and can modulate pharmacokinetic properties.
Conclusion
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is a key synthetic intermediate with significant potential in organic synthesis. While experimental data on its physical properties are limited, its chemical reactivity can be reliably predicted based on its functional groups. Understanding its spectroscopic characteristics and handling it with appropriate safety precautions are essential for its effective and safe use in research and development. Further studies to fully characterize its physical and toxicological properties would be beneficial for the scientific community.
